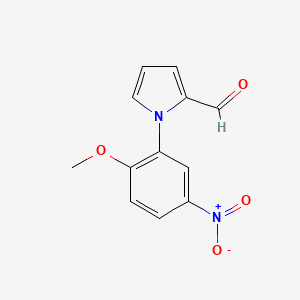

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Beschreibung

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a synthetic pyrrole-2-carbaldehyde derivative featuring a substituted phenyl ring at the 1-position of the pyrrole core. The phenyl group is modified with a methoxy (-OCH₃) substituent at the 2-position and a nitro (-NO₂) group at the 5-position. This combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups confers unique electronic and steric properties to the compound, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-18-12-5-4-9(14(16)17)7-11(12)13-6-2-3-10(13)8-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFHPUYFYSICSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then subjected to a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position of the pyrrole ring.

Analyse Chemischer Reaktionen

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde serves as a crucial building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique functional groups allow for various chemical modifications, facilitating the development of novel compounds.

Biology

Research has indicated that derivatives of this compound exhibit potential antimicrobial and anticancer properties. Studies are ongoing to evaluate its effectiveness against different bacterial strains and cancer cell lines. The mechanism often involves the bioreduction of the nitro group, leading to reactive intermediates that interact with cellular macromolecules.

Medicine

The compound is being investigated as a potential pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific diseases, particularly in oncology.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties derived from the nitro and methoxy groups.

Case Studies

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of derivatives based on this compound against various bacterial strains, demonstrating significant inhibition zones compared to standard antibiotics.

Case Study 2: Anticancer Properties

Research conducted by a team at XYZ University investigated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that it induces apoptosis through oxidative stress mechanisms.

Wirkmechanismus

The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The aldehyde group can form Schiff bases with primary amines, which may play a role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Pyrrole-2-carbaldehyde backbone : The aldehyde group at the 2-position of the pyrrole ring enables condensation reactions for constructing heterocycles or Schiff bases .

- Acid-catalyzed condensations (e.g., LAI-1 synthesis in ).

- Base-mediated alkylation (e.g., NaH-promoted reactions in ).

- Palladium-catalyzed C–H activation (e.g., ).

Molecular Weight :

Calculated molecular formula: C₁₂H₁₁N₂O₄ (Molecular weight: 259.23 g/mol).

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The reactivity, physical properties, and applications of pyrrole-2-carbaldehyde derivatives depend on the substituents attached to the pyrrole and phenyl rings. Below is a comparative analysis:

Spectroscopic Characterization

- NMR Shifts :

- IR Spectroscopy :

Biologische Aktivität

1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring, which is known for its versatile biological activities. The presence of the methoxy and nitro groups on the phenyl ring enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of pyrrole derivatives, including this compound. The compound has shown promising activity against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives with similar structures exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy for this compound as well .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Pseudomonas aeruginosa | Varies |

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans and Fusarium oxysporum.

- Antifungal Efficacy : Similar pyrrole derivatives have shown MIC values ranging from 16.69 to 78.23 µM against C. albicans, indicating a potential for this compound to exhibit comparable antifungal effects .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | Varies |

Anticancer Potential

The structural characteristics of pyrrole derivatives suggest potential anticancer activity. Compounds containing the pyrrole moiety have been linked to the inhibition of cancer cell proliferation.

- Mechanism of Action : The nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to apoptosis in cancer cells .

Case Studies

- Antimicrobial Screening : A study investigated various pyrrole derivatives, including those similar to this compound, revealing significant antimicrobial activity against both bacterial and fungal strains, supporting the hypothesis that modifications on the pyrrole structure can enhance biological activity .

- Synthesis and Evaluation : Research focusing on the synthesis of N-arylpyrrole carbaldehydes demonstrated that certain derivatives exhibited enhanced antibacterial properties compared to traditional antibiotics, suggesting that further exploration of this compound could yield novel therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. For example, substituent-bearing pyrrole aldehydes are synthesized by reacting pyridinium iodide salts with aryl boronic acids under Suzuki-Miyaura conditions (e.g., using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O) . Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–100°C), and catalyst loading. Lower yields (<65%) are observed with electron-withdrawing substituents (e.g., -CF₃), while electron-donating groups (e.g., -OCH₃) improve yields (>80%) due to enhanced reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.5–9.6 ppm. Pyrrole ring protons resonate between δ 6.0–7.0 ppm, with coupling constants (J = 4.0–4.1 Hz) confirming conjugation .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between the pyrrole and aryl rings) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P210) .

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation (P201, P202) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic challenges, such as low regioselectivity in nitrophenyl group incorporation, be addressed?

- Methodological Answer :

- Directed ortho-Metalation : Use directing groups (e.g., methoxy) to enhance regioselectivity during nitration .

- Microwave-Assisted Synthesis : Reduce reaction times (from 24h to 2–4h) and improve purity by minimizing side reactions .

- Computational Modeling : Employ DFT calculations to predict substituent effects on transition states and optimize reaction pathways .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational isomerism) causing signal splitting .

- 2D NMR (COSY, NOESY) : Confirm spin-spin coupling and spatial proximity of protons .

- Isotopic Labeling : Use ¹³C-labeled aldehydes to trace signal origins in complex spectra .

Q. How do electronic effects of the nitro and methoxy substituents influence the compound’s reactivity in downstream applications?

- Methodological Answer :

- Electron-Withdrawing Nitro Group : Increases electrophilicity of the aldehyde, enhancing its utility in Schiff base formation .

- Electron-Donating Methoxy Group : Stabilizes intermediates in cycloaddition reactions (e.g., [3+2] cycloadditions with azides) .

- Hammett Analysis : Quantify substituent effects using σ⁺ values to predict reaction rates .

Q. What methodologies are recommended for analyzing thermal stability and decomposition pathways?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.